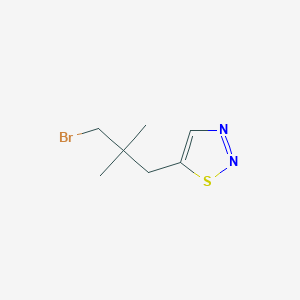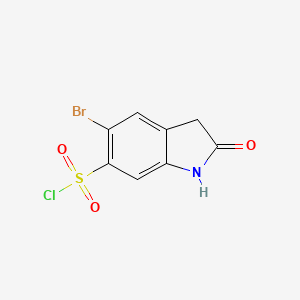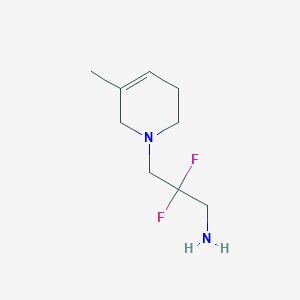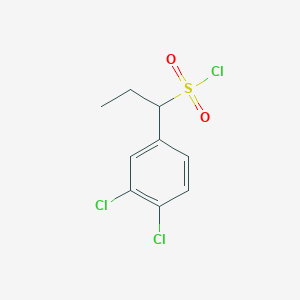
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole, which is commercially available or can be synthesized from indole via chlorination.
Amination: The 6-chloroindole undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 1-position of the propyl chain. This can be done using various hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. Continuous flow reactors and automated systems may be used to scale up the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The amino and hydroxyl groups enhance its binding affinity and specificity towards these targets. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-amino-1-(1H-indol-3-yl)propan-1-ol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-chloro-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of the amino and hydroxyl groups, leading to different chemical properties.
3-(6-chloro-1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and applications.
Uniqueness
The presence of both amino and hydroxyl groups in 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol makes it a unique compound with versatile reactivity. The chlorine substituent on the indole ring further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H13ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,11,14-15H,3-4,13H2 |
InChIキー |
DRIFOIRAHAMTJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)




